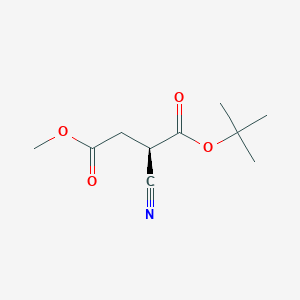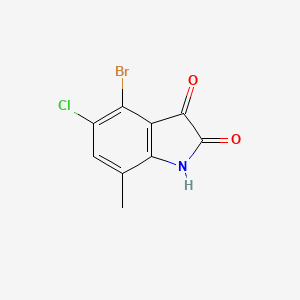![molecular formula C8H7ClN2O B13651939 (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol](/img/structure/B13651939.png)
(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol is a heterocyclic compound that features a pyrrolo-pyridine core structure with a chloro substituent at the 4-position and a hydroxymethyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol typically involves the formation of the pyrrolo-pyridine core followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a chlorinated pyridine derivative, the pyrrole ring can be formed through a series of cyclization reactions. The hydroxymethyl group can then be introduced via a nucleophilic substitution reaction using formaldehyde or a similar reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The compound can be reduced to remove the chloro substituent or to modify the pyridine ring.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)formaldehyde or (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)carboxylic acid .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its ability to interact with biological targets makes it a candidate for the design of inhibitors or modulators of specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functionalizability make it suitable for applications in coatings, adhesives, and electronic materials .
Mecanismo De Acción
The mechanism by which (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins involved in disease pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine
- 1H-Pyrrolo[2,3-b]pyridin-6-ylmethanol
Uniqueness
(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for functionalization, making it a versatile building block in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H7ClN2O |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
(4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H7ClN2O/c9-8-6-3-5(4-12)11-7(6)1-2-10-8/h1-3,11-12H,4H2 |
Clave InChI |
RRQYAQZKRFQLBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C2=C1NC(=C2)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate](/img/structure/B13651862.png)
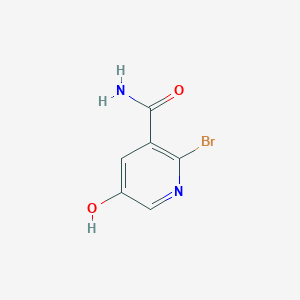
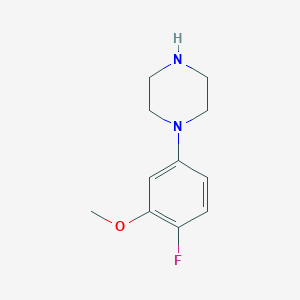
![4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid](/img/structure/B13651879.png)
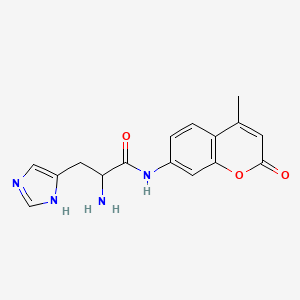


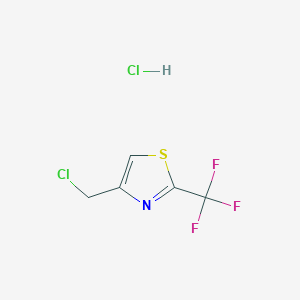
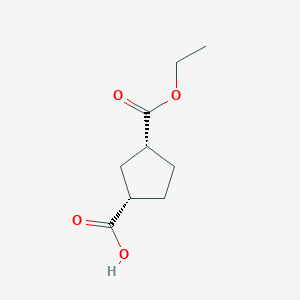
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13651928.png)
